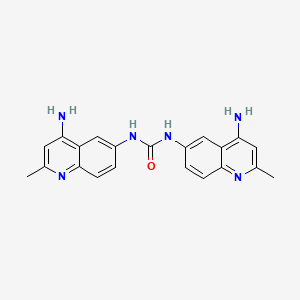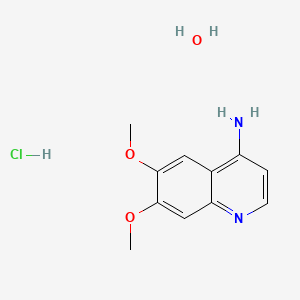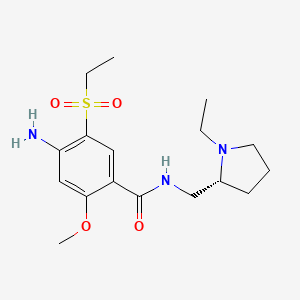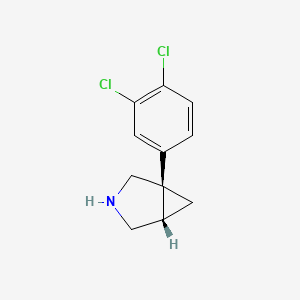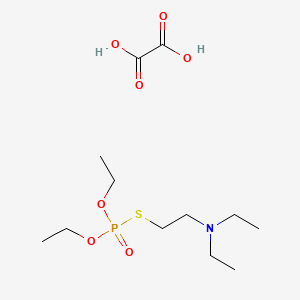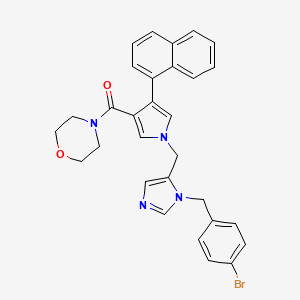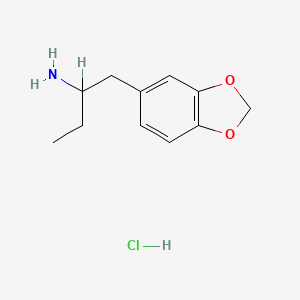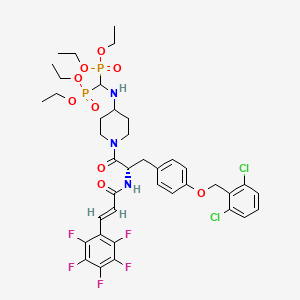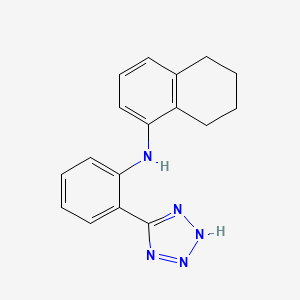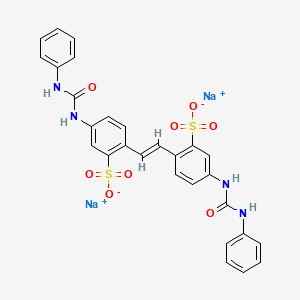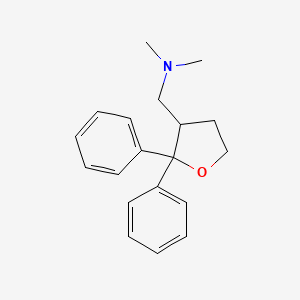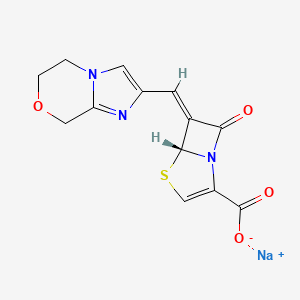
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-279700 is a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. It is an orally active lead candidate that blocks the production of proinflammatory cytokines (IL-2 and TNFalpha) in vivo. BMS-279700 is part of a family of novel anilino 5-azaimidazoquinoxaline analogues possessing potent in vitro activity against p56Lck and T cell proliferation.
Scientific Research Applications
Bioreductive Anti-tumor Applications
- Imidazo[1,2-a]quinoxaline derivatives, closely related to the queried compound, show promise as bioreductively activated cytotoxins against hypoxic cells, which are often found in tumor microenvironments. These compounds, including variants with substituted or unsubstituted piperazinyl substituents, demonstrate selective cytotoxicity towards hypoxic (low oxygen) cancer cells compared to normal cells, potentially offering a targeted approach to cancer treatment (Naylor et al., 1993).
Antimicrobial and Antimalarial Activity
- Sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit inhibitory activity against various bacteria, including both gram-positive and gram-negative strains, as well as antifungal and antimalarial properties, suggesting their potential use in treating infectious diseases (Bhatt et al., 2016).
Hypoglycemic Activity
- Alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which are structurally similar to the queried compound, have shown hypoglycemic effects, binding to adrenergic receptors and lowering blood glucose levels in insulin-resistant hyperglycemic mice. This indicates their potential application in managing diabetes and related metabolic disorders (Meurer et al., 1992).
Antiulcer Agents
- Imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized as potential antiulcer agents. These compounds exhibit cytoprotective properties and could potentially be used in the treatment of ulcerative conditions (Starrett et al., 1989).
properties
CAS RN |
240814-54-4 |
|---|---|
Product Name |
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- |
Molecular Formula |
C21H22ClN7 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine |
InChI |
InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1 |
InChI Key |
PUNYTBZWCMNSRO-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
SMILES |
CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
Canonical SMILES |
CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine BMS-279700 BMS279700 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



